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Introduction
Disabled homolog 2 (DAB2) is a crucial intracellular adaptor protein involved in a multitude of

cellular processes. It functions as a clathrin-associated sorting protein (CLASP), playing a

significant role in clathrin-mediated endocytosis of various receptors.[1][2] Furthermore, DAB2

is a key regulator in several signaling pathways, including Transforming Growth Factor-beta

(TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Wnt signaling.[1][3] Its role as a tumor

suppressor in certain cancers, such as ovarian and prostate cancer, has made it a protein of

significant interest for researchers in oncology and cell biology.[3][4]

Producing high-purity, functionally active recombinant DAB2 protein is essential for structural

studies, drug screening, and investigating its complex protein-protein interactions. This

document provides detailed protocols for the expression and purification of recombinant DAB2

using two common strategies: N-terminal His-tagged DAB2 from Escherichia coli and N-

terminal GST-tagged DAB2 from baculovirus-infected insect cells.

Method 1: Purification of His-tagged DAB2 from E.
coli
This protocol describes the expression of N-terminally hexahistidine (6xHis)-tagged DAB2 in E.

coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC).

This method is well-suited for producing large quantities of the protein for biochemical and

structural analysis.
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Caption: Workflow for His-tagged DAB2 purification from E. coli.

Detailed Protocol: His-DAB2 from E. coli
1. Transformation and Expression

Transform a pET-based expression vector containing the N-terminally 6xHis-tagged human

DAB2 gene into a suitable E. coli expression strain (e.g., BL21(DE3) or NiCo21(DE3)).[3][5]

Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g.,

100 µg/mL ampicillin) and incubate overnight at 37°C.[6]

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and

grow overnight at 37°C with shaking (250 rpm) to generate a starter culture.

Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture in a 2

L baffled flask.[7]

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches

0.6–0.8.[6]

Cool the culture to room temperature and induce protein expression by adding Isopropyl β-

D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]

Continue to incubate the culture overnight (16-18 hours) at a reduced temperature, such as

22°C, with shaking.[3]

Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[7] Discard the

supernatant. The cell pellet can be stored at -80°C or used immediately.

2. Protein Purification

Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off)

until the solution is no longer viscous.[4] Add protease inhibitors to the lysis buffer just before

use.[3]
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Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble His-DAB2 protein. Filter the

supernatant through a 0.45 µm filter.[8]

Equilibrate a Ni-NTA affinity column (e.g., 5 mL resin bed volume) with 10 column volumes

(CV) of Lysis Buffer.

Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

Elute the His-DAB2 protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

Analyze the collected fractions for protein content using SDS-PAGE. Pool the fractions

containing the purified protein.

3. Quality Control and Storage

To remove imidazole and exchange the protein into a suitable storage buffer, perform dialysis

overnight at 4°C against Storage Buffer.

Assess the purity of the final protein sample by Coomassie-stained SDS-PAGE. A single

band should be observed at the expected molecular weight (~86 kDa for full-length His-

DAB2).

Confirm the identity of the protein by Western blot using an anti-DAB2 or anti-His-tag

antibody.

Determine the final protein concentration using a Bradford assay or by measuring

absorbance at 280 nm.

Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.
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Buffer Name Component Concentration Purpose

Lysis Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent

NaCl 300-500 mM
Reduces non-specific

ionic interactions

Imidazole 10-20 mM

Minimizes non-

specific binding of

host proteins

Protease Inhibitors
1x Cocktail (EDTA-

free)

Prevents protein

degradation

Wash Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent

NaCl 300-500 mM
Reduces non-specific

ionic interactions

Imidazole 25-50 mM

Removes weakly

bound contaminant

proteins

Elution Buffer Sodium Phosphate 50 mM, pH 8.0 Buffering agent

NaCl 300-500 mM
Maintains protein

solubility

Imidazole 250-500 mM

Competes with His-

tag for Ni-NTA

binding, eluting the

target protein

Storage Buffer HEPES or Tris-HCl 50 mM, pH 7.5 Buffering agent

NaCl 150 mM
Maintains ionic

strength

DTT 1 mM
Reducing agent to

prevent oxidation

Glycerol 10% (v/v) Cryoprotectant
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Note: Buffer compositions are based on standard IMAC protocols.[1][5][8] Optimization may be

required for best results.

Method 2: Purification of GST-tagged DAB2 from
Insect Cells
The baculovirus expression vector system (BEVS) is an excellent choice for expressing

eukaryotic proteins that require post-translational modifications for proper folding and activity.[9]

This protocol outlines the purification of N-terminally Glutathione S-transferase (GST)-tagged

DAB2 from baculovirus-infected Sf9 insect cells. A two-step affinity purification strategy (GST

affinity followed by His-tag affinity) is recommended to ensure the recovery of full-length, highly

pure protein.[10][11]

Detailed Protocol: GST-DAB2 from Insect Cells
1. Baculovirus Generation and Protein Expression

Clone the human DAB2 gene into a baculovirus transfer plasmid (e.g., a pFastBac

derivative) engineered to fuse an N-terminal GST tag and an optional C-terminal His-tag to

the protein.[10]

Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's

protocol (e.g., Bac-to-Bac system).

Transfect Sf9 insect cells (Spodoptera frugiperda) with the purified bacmid DNA to produce

the initial (P1) viral stock.[12]

Amplify the viral stock to generate a high-titer P2 or P3 stock.

For large-scale expression, infect a suspension culture of Sf9 cells (at a density of ~2.0 x

10^6 cells/mL) with the high-titer baculovirus stock.

Incubate the infected culture at 27°C for 48-72 hours.

Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored

at -80°C or used immediately.
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2. Protein Purification

Resuspend the insect cell pellet in ice-cold GST Lysis Buffer.

Lyse the cells by sonication on ice or using a Dounce homogenizer.

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

Equilibrate Glutathione Sepharose resin with GST Lysis Buffer.

Add the equilibrated resin to the clarified supernatant and incubate for 2-4 hours at 4°C with

gentle rotation to allow binding of the GST-DAB2 fusion protein.

Wash the resin extensively with GST Wash Buffer to remove unbound proteins.

Elute the GST-DAB2 protein from the resin using GST Elution Buffer.

(Optional but Recommended for Highest Purity) If a C-terminal His-tag is present, proceed to

a second affinity step. Dilute the eluate from the GST column 1:3 with IMAC Lysis Buffer (see

His-tag protocol buffers) and load it onto an equilibrated Ni-NTA column. Wash and elute as

described in the His-DAB2 protocol. This tandem affinity approach effectively removes

truncated protein fragments and co-purifying contaminants.[11][13]

3. Quality Control and Storage

Perform dialysis on the final purified protein against a suitable Storage Buffer.

Assess purity and identity using SDS-PAGE and Western blot analysis (anti-DAB2, anti-

GST).

Determine the final protein concentration, aliquot, and store at -80°C.
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Buffer Name Component Concentration Purpose

GST Lysis Buffer PBS or Tris-HCl 50 mM, pH 7.4 Buffering agent

NaCl 150 mM
Maintains ionic

strength

Triton X-100 1% (v/v) Detergent for cell lysis

Protease Inhibitors 1x Cocktail
Prevents protein

degradation

GST Wash Buffer PBS or Tris-HCl 50 mM, pH 7.4 Buffering agent

NaCl 300-500 mM
Reduces non-specific

binding

GST Elution Buffer Tris-HCl 50 mM, pH 8.0 Buffering agent

Reduced Glutathione 10-20 mM
Competes with resin

for GST-tag binding

Storage Buffer HEPES or Tris-HCl 50 mM, pH 7.5 Buffering agent

NaCl 150 mM
Maintains ionic

strength

DTT 1 mM Reducing agent

Glycerol 10% (v/v) Cryoprotectant

Note: Buffer compositions are based on standard GST affinity protocols.[10] Optimization may

be required.

Expected Purification Outcomes
Specific yield and purity can vary significantly based on the expression level, solubility of the

protein, and optimization of the purification protocol. The following table provides typical

expected outcomes for affinity chromatography.
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Parameter His-Tag (IMAC) from E. coli GST-Tag from Insect Cells

Binding Capacity
10–40 mg protein per mL of

resin

~8-10 mg protein per mL of

resin

Expected Purity >90-95% after one step
>90% after one step; >97%

with tandem purification

Expected Yield 1-10 mg per L of culture 0.5-5 mg per L of culture

Note: Purity and yield values are estimates based on typical performance of these methods.[4]

[13]

DAB2 Signaling Pathway Interactions
DAB2 acts as a scaffold protein that modulates key signaling cascades. It can inhibit the MAPK

pathway by interacting with Grb2, preventing the activation of the Ras-MAPK cascade. In the

TGF-β pathway, DAB2 can bind to SMAD proteins, influencing their activity and downstream

signaling.[3][8]
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Caption: DAB2's inhibitory role in TGF-β and MAPK signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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